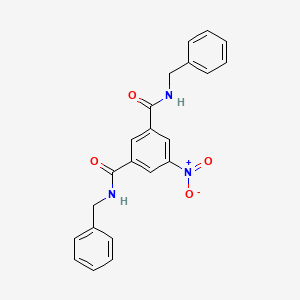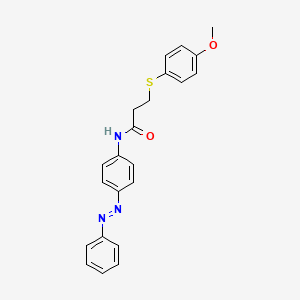
Direct Red 26
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Red 26, also known as C.I. 29190, is a synthetic azo dye commonly used in the textile industry for dyeing cotton, silk, wool, and nylon. It belongs to the class of direct dyes, which are anionic dyes that adhere to the fabric molecules without the need for a mordant. This compound is known for its bright red color and is used in various applications, including biological staining and as a pH indicator .
Métodos De Preparación
The synthesis of Direct Red 26 involves the diazotization of aromatic amines followed by coupling with aromatic compounds. The general synthetic route includes the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form the azo dye.
Industrial production of this compound typically involves the use of sodium nitrite and hydrochloric acid for diazotization, followed by coupling with naphthol derivatives under alkaline conditions .
Análisis De Reacciones Químicas
Direct Red 26 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common reagents used in these reactions include sodium dithionite for reduction and potassium permanganate for oxidation. The major products formed from these reactions are typically aromatic amines and azoxy compounds .
Aplicaciones Científicas De Investigación
Direct Red 26 has several scientific research applications, including:
Biological Staining: It is used as a stain in histology and cytology to highlight structures in biological tissues.
pH Indicator: It is used as a pH indicator in various chemical analyses.
Adsorption Studies: It is used in studies involving the adsorption of dyes onto various substrates, such as activated carbon and biosorbents.
Environmental Studies: It is used in research on the removal of dyes from wastewater using various adsorbents and treatment methods.
Mecanismo De Acción
The mechanism of action of Direct Red 26 involves its interaction with the fabric molecules through hydrogen bonding and van der Waals forces. The dye molecules are planar and can align themselves along the cellulose fibers, maximizing these interactions. The anionic nature of the dye allows it to interact with the positively charged sites on the fabric, leading to strong adsorption .
Comparación Con Compuestos Similares
Direct Red 26 can be compared with other direct dyes such as Direct Blue 1 and Direct Orange 25. These dyes share similar properties, such as being anionic and having high affinity for cellulosic fibers. this compound is unique in its bright red color and specific applications in biological staining and pH indication .
Similar Compounds
- Direct Blue 1
- Direct Orange 25
- Direct Black 38
- Direct Brown 95
Propiedades
Número CAS |
83221-78-7 |
|---|---|
Fórmula molecular |
C38H25N6Na3O13S3 |
Peso molecular |
938.8 g/mol |
Nombre IUPAC |
trisodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(2-methoxyphenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C38H28N6O13S3.3Na/c1-57-30-9-5-4-8-29(30)42-44-35-33(60(54,55)56)19-21-17-23(11-13-25(21)37(35)46)40-38(47)39-22-10-12-24-20(16-22)18-32(59(51,52)53)34(36(24)45)43-41-28-14-15-31(58(48,49)50)27-7-3-2-6-26(27)28;;;/h2-19,45-46H,1H3,(H2,39,40,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;/q;3*+1/p-3 |
Clave InChI |
NZDSGDCNEHVEEX-UHFFFAOYSA-K |
SMILES canónico |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C7=CC=CC=C76)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


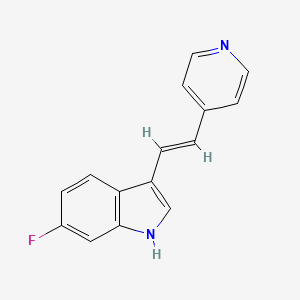
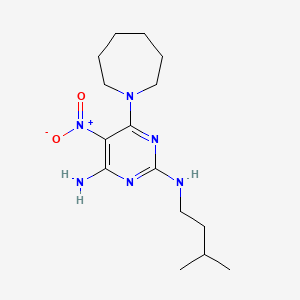
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)
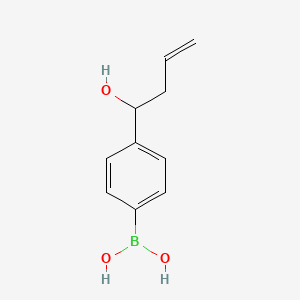
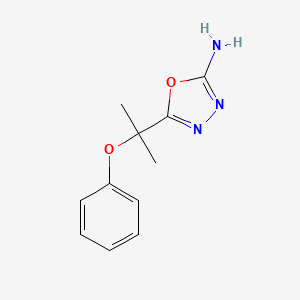
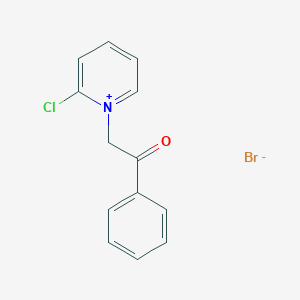
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)
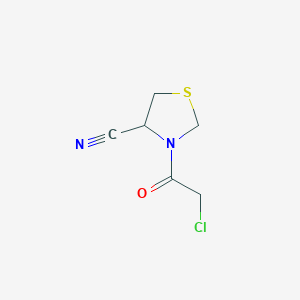
![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![2-Amino-2-[4-(pentyloxy)phenyl]ethanol](/img/structure/B14148470.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)

